molecular formula C15H17Cl2N3 B1439557 [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1209831-39-9

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Número de catálogo: B1439557
Número CAS: 1209831-39-9
Peso molecular: 310.2 g/mol
Clave InChI: HCUNDNCYCAFSTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 g/mol . It is part of the benzodiazole (benzimidazole) chemical class, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . Recent scientific interest in benzodiazole derivatives has expanded into their role in modulating key cellular pathways, particularly those involved in the inflammatory response and oxidative stress . Specifically, some benzimidazole-based compounds have been identified as inhibitors of the NLRP3 inflammasome, a multi-protein complex that drives the activation of pro-inflammatory cytokines like IL-1β . The aberrant activation of this inflammasome is implicated in a range of diseases, from autoimmune and neurodegenerative conditions to metabolic disorders . Furthermore, research indicates that certain benzodiazole derivatives can bind to the transcriptional repressor Bach1, thereby activating the Nrf2 pathway—a master regulator of the cellular antioxidant response—and inducing the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) . This mechanism provides a promising approach for research into countering diseases driven by oxidative stress. The structure of this compound, which features a methanamine group, is consistent with molecules studied for their interactions with biological targets. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

[3-(benzimidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;;/h1-8,11H,9-10,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNDNCYCAFSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies illustrating its efficacy in various biological contexts.

  • IUPAC Name : [3-(1H-benzimidazol-1-ylmethyl)phenyl]methanamine dihydrochloride
  • Molecular Formula : C15H16Cl2N3
  • Molecular Weight : 310.220 g/mol
  • Purity : 95% .

The compound's biological activity is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. It has been noted for its affinity towards various serotonin receptor subtypes, which are implicated in mood regulation and psychotropic effects.

Serotonin Receptor Interaction

Studies have shown that derivatives of benzodiazoles exhibit significant binding affinity to the 5-HT1A and 5-HT7 serotonin receptors. These interactions can lead to altered neurotransmission, potentially offering therapeutic effects in conditions such as anxiety and depression .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Biological Activity Description
Antidepressant Effects Modulation of serotonin pathways; potential use in treating depression .
Antitumor Activity Inhibitory effects on tumor cell proliferation observed in vitro .
Neuroprotective Effects Potential protective effects against neurodegeneration through receptor modulation .

Antitumor Activity

In a study assessing the antiproliferative effects of various compounds, derivatives similar to [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine were tested against cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound may act as a tubulin-destabilizing agent, thereby inhibiting cancer cell growth .

Neuropharmacological Effects

Research involving animal models has demonstrated that compounds with similar structures exhibit anxiolytic and sedative properties. These findings suggest that this compound could have therapeutic applications in treating anxiety disorders by acting on the GABAergic system and serotonin receptors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as an antibacterial agent . Research indicates that compounds containing benzodiazole derivatives can inhibit bacterial growth by interfering with protein synthesis mechanisms. Specifically, it may act as an inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis pathways . This inhibition could lead to the development of new antibiotics, particularly against resistant strains.

Anticancer Research

Studies have shown that benzodiazole derivatives possess anticancer properties. The ability of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride to induce apoptosis in cancer cells is under investigation. These properties are attributed to its interaction with cellular pathways involved in cell growth and survival .

Neuropharmacology

Research has suggested that compounds like this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The benzodiazole structure may contribute to antioxidant activity, which could be beneficial in protecting neuronal cells from damage .

Material Science

In material science, the compound's ability to form stable complexes with metals has been utilized for developing corrosion inhibitors. Its application as a corrosion inhibitor for mild steel in acidic environments has been documented, showcasing its versatility beyond biological applications .

Case Studies

Study Application Findings
Study on Antibacterial ActivityMedicinal ChemistryDemonstrated inhibition of bacterial growth via MetRS interference .
Evaluation of Anticancer PropertiesCancer ResearchInduced apoptosis in specific cancer cell lines .
Neuroprotective Effects AssessmentNeuropharmacologyShowed potential antioxidant properties beneficial for neuronal protection .
Corrosion Inhibition StudyMaterial ScienceEffective as a corrosion inhibitor for mild steel in acidic solutions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in their heterocyclic substituents, substitution patterns, and salt forms. Below is a detailed comparison based on available

Benzimidazole Derivatives

a) 1-(1-Cyclopropyl-1H-Benzimidazol-2-yl)-1-Phenylmethanamine Dihydrochloride
  • Structure : Features a cyclopropyl group attached to the benzimidazole nitrogen and a phenyl-substituted methanamine.
  • Application : Likely explored for CNS activity due to lipophilic cyclopropyl substitution .
b) 1-(5-Methoxy-1H-Benzimidazol-2-yl)methanamine Dihydrochloride
  • Structure : Contains a methoxy group at the 5-position of the benzimidazole ring.
  • Key Differences : Methoxy groups can enhance metabolic stability by blocking oxidative degradation. This substitution may improve bioavailability compared to the target compound .
c) (4-Fluoro-1H-Benzodiazol-2-yl)methanamine Dihydrochloride
  • Structure : Fluorine substitution at the 4-position of the benzodiazole ring.
  • The absence of a phenylmethyl group distinguishes it from the target compound .

Triazole and Pyrazole Derivatives

a) [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine Dihydrochloride
  • Structure : Substituted with a triazole ring instead of benzodiazole.
  • Key Differences : Triazoles offer distinct hydrogen-bonding capabilities and metabolic resistance. This compound (MW: 261.15 g/mol) is lighter than the target compound, suggesting differences in pharmacokinetics .
b) {3-[(3,5-Dimethyl-1H-Pyrazol-1-yl)methyl]phenyl}methanamine Dihydrochloride
  • Structure : Pyrazole ring with 3,5-dimethyl substituents.
  • Key Differences : Pyrazole’s smaller size and methyl groups may reduce steric hindrance, favoring interactions with flat binding pockets. The dimethyl groups could enhance solubility .

Halogenated Analogs

a) [2-Chloro-6-(1H-Imidazol-1-yl)phenyl]methanamine Dihydrochloride
  • Structure : Chlorine and imidazole substitutions on the phenyl ring.
  • Key Differences : Chlorine’s electron-withdrawing effects may alter electronic distribution, while imidazole introduces basicity (pKa ~7), affecting ionization at physiological pH .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
[3-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₅H₁₆Cl₂N₄ Not reported Benzodiazole, phenylmethyl Dihydrochloride
1-(1-Cyclopropyl-1H-Benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride C₁₈H₂₀Cl₂N₄ Not reported Cyclopropyl, phenyl Dihydrochloride
1-(5-Methoxy-1H-Benzimidazol-2-yl)methanamine dihydrochloride C₉H₁₄Cl₂N₄O Not reported 5-Methoxy Dihydrochloride
(4-Fluoro-1H-Benzodiazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂FN₃ 238.09 4-Fluoro Dihydrochloride
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 261.15 1,2,4-Triazole Dihydrochloride

Key Research Insights

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance binding to electron-rich pockets (e.g., serotonin receptors) .
    • Lipophilic Groups (e.g., cyclopropyl) : Improve blood-brain barrier penetration but may reduce aqueous solubility .
  • Salt Form: Dihydrochloride salts generally offer higher solubility than monohydrochloride analogs (e.g., diphenhydramine hydrochloride ).

Métodos De Preparación

General Synthetic Approach

The synthesis of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves:

  • Formation of the benzimidazole ring system.
  • Attachment of the benzimidazole moiety to a phenylmethanamine scaffold.
  • Conversion to the dihydrochloride salt for stability and purification.

The process requires precise control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.

Key Synthetic Steps and Conditions

Step Reaction Type Reagents & Conditions Outcome
1 Cyclocondensation o-Phenylenediamine with aldehydes or amidinium salts in ethanol or dichloromethane at 0–5 °C Formation of benzimidazole core
2 Alkylation Benzimidazole intermediate with chloromethyl phenyl derivatives in polar aprotic solvents (e.g., dimethylformamide) at room temperature Attachment of phenylmethanamine
3 Salt formation Treatment with hydrochloric acid in ethanol or other suitable solvents Formation of dihydrochloride salt

The cyclocondensation of o-phenylenediamine with appropriate aldehydes or amidinium salts is the cornerstone reaction, yielding benzimidazole derivatives. This step is typically performed at low temperatures (0–5 °C) to favor selective ring closure and minimize side reactions. The intermediate benzimidazole is then alkylated at the nitrogen atom with a chloromethyl-substituted phenylmethanamine under mild conditions, often using polar aprotic solvents to enhance nucleophilicity and solubility.

Finally, the free base is converted into its dihydrochloride salt by acidification with hydrochloric acid, improving compound stability and facilitating purification.

Representative Synthetic Route Example

A representative synthetic sequence based on literature data is as follows:

  • Benzimidazole Formation:
    o-Phenylenediamine (1 equiv) is reacted with an aldehyde or amidinium salt (1 equiv) in ethanol at 5 °C to yield 2-phenyl-1H-benzimidazole intermediates with moderate to good yields (~60%).

  • Alkylation:
    The benzimidazole intermediate is treated with a chloromethyl derivative of 3-aminobenzyl moiety in dimethylformamide at ambient temperature. The reaction proceeds via nucleophilic substitution to attach the benzimidazole ring to the phenylmethanamine framework.

  • Salt Formation:
    The resulting free base is dissolved in ethanol and treated with excess hydrochloric acid to precipitate the dihydrochloride salt, which is isolated by filtration and dried.

Analytical Confirmation and Purity Assessment

Summary Table of Preparation Parameters

Parameter Typical Condition Notes
Cyclocondensation Temp. 0–5 °C Prevents side reactions
Cyclocondensation Solvent Ethanol or dichloromethane Good solubility and reactivity
Alkylation Solvent Dimethylformamide (DMF) Enhances nucleophilicity
Alkylation Temp. Room temperature (~25 °C) Mild conditions preferred
Salt Formation Acid Concentrated HCl Forms stable dihydrochloride salt
Reaction Time 2–5 h (cyclocondensation), 12–24 h (alkylation) Optimized for yield and purity
Purity >95% (by HPLC) Confirmed by NMR and MS

Additional Notes on Related Synthetic Strategies

While direct synthesis protocols for this compound are limited in publicly available diversified sources, related benzodiazole derivatives are commonly synthesized via nucleophilic substitution and condensation reactions involving o-phenylenediamine and substituted benzyl halides or amidinium salts. These methods are well-established in heterocyclic chemistry and medicinal chemistry research, as detailed in comprehensive reviews on benzodiazepine and triazepine derivatives synthesis.

Q & A

Q. Key Considerations :

  • Purification via recrystallization or column chromatography to achieve ≥95% purity.
  • Monitor reaction progress using TLC or HPLC .

Basic: How should researchers handle this compound to ensure laboratory safety?

Methodological Answer:
Based on analogous compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use FFP2/P95 respirators if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks (OSHA HCS Class H335: respiratory irritation) .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Keep in a dry, cool environment (<25°C) away from oxidizers .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., benzodiazole proton signals at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H⁺] = calculated 298.12 g/mol).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .
  • X-ray Crystallography : Resolve salt formation and stereochemistry if crystalline .

Advanced: What strategies address discrepancies in toxicity data across studies?

Methodological Answer:

  • Cross-Referencing SDSs : Compare GHS classifications from multiple sources (e.g., acute oral toxicity ranges from Category 4 (H302) to unclassified ).
  • In Silico Modeling : Use tools like EPA’s ECOSAR to predict ecotoxicity profiles .
  • In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to resolve conflicting cytotoxicity data .

Q. Example Table: Toxicity Data Comparison

SourceAcute Oral ToxicitySkin IrritationRespiratory Hazard
Indagoo ()H302 (Category 4)H315 (Category 2)H335 (Category 3)
Kishida ()No dataNo dataNo data

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological Answer:

  • Substituent Modification : Replace the benzodiazole group with pyrazole (as in ) to compare antimicrobial efficacy .
  • Salt Variants : Test mono- vs. dihydrochloride salts for solubility differences.
  • In Vitro Screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) to quantify potency .

Q. Example SAR Table

DerivativeMIC (µg/mL)Solubility (mg/mL)
Benzodiazole (Target Compound)12.58.2
Pyrazole Analog ()25.05.1

Advanced: What in vitro models are appropriate for evaluating neurological effects?

Methodological Answer:

  • Neuronal Cell Lines : Use SH-SY5Y or PC12 cells to assess neurotoxicity/neuroprotection .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux to study receptor interactions (e.g., NMDA or GABA receptors).
  • Patch-Clamp Electrophysiology : Characterize ion channel modulation .

Basic: What are the storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Desiccant : Include silica gel packs to avoid moisture absorption.
  • Light Sensitivity : Protect from UV light using amber glass vials .

Advanced: How to design experiments to assess pharmacokinetic properties?

Methodological Answer:

  • ADME Studies :
    • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450 metabolites.
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction .
  • Pharmacokinetic Modeling : Fit data to a two-compartment model using WinNonlin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride
Reactant of Route 2
[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.